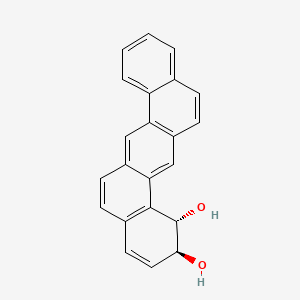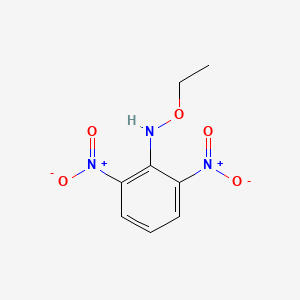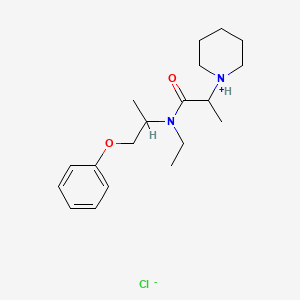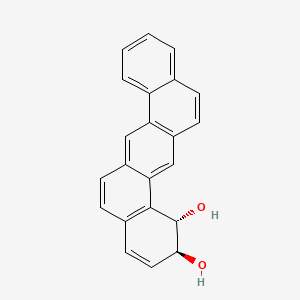
trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is characterized by the presence of two hydroxyl groups and a dihydro structure, making it a dihydrodiol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene typically involves the metabolic conversion of dibenz(a,h)anthracene. This process is often carried out using liver microsomes from pretreated rats. The hydroxyl groups of dibenz(a,h)anthracene trans-1,2-dihydrodiol are known to be predominantly in quasi-axial conformations .
Industrial Production Methods: There is limited information on the industrial production methods of this specific compound. the synthesis in a laboratory setting involves high-performance liquid chromatography and mass spectral analyses to isolate and identify the major metabolites .
Analyse Des Réactions Chimiques
Types of Reactions: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene undergoes various chemical reactions, including oxidation and epoxidation. The compound is metabolized to form vicinal dihydrodiol epoxides, which are known for their mutagenic and carcinogenic properties .
Common Reagents and Conditions: The metabolic conversion involves liver microsomes from pretreated rats, and the major metabolites are isolated using reversed-phase high-performance liquid chromatography. Ultraviolet-visible absorption and mass spectral analyses are used to identify the products .
Major Products Formed: The major products formed from the metabolic conversion of this compound are 1,2,3,4-tetrahydrotetrols .
Applications De Recherche Scientifique
Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is primarily used in scientific research to study the metabolic pathways and carcinogenic properties of polycyclic aromatic hydrocarbons. It is used to understand the mutagenicity and DNA-binding activities of PAH derivatives . The compound is also studied for its role in the formation of dihydrodiol epoxides, which are significant in cancer research .
Mécanisme D'action
The mechanism of action of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene involves its metabolic conversion to vicinal dihydrodiol epoxides. These epoxides are highly reactive and can bind to DNA, leading to mutations and potentially carcinogenic effects . The hydroxyl groups in quasi-axial conformations play a crucial role in directing the metabolism towards the formation of these epoxides .
Comparaison Avec Des Composés Similaires
- Chrysene trans-3,4-dihydrodiol
- Benzo[a]pyrene trans-9,10-dihydrodiol
- Benzo[e]pyrene trans-9,10-dihydrodiol
Comparison: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is unique due to its specific hydroxyl group conformations and its metabolic pathway leading to the formation of vicinal dihydrodiol epoxides. Unlike some other PAH derivatives, the quasi-axial hydroxyl groups do not direct metabolism away from the vicinal double bond, making it a significant compound for studying the carcinogenic properties of PAHs .
Propriétés
Numéro CAS |
105453-62-1 |
|---|---|
Formule moléculaire |
C22H16O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |
InChI |
InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1 |
Clé InChI |
YNRNDZFOPXEGFK-RBBKRZOGSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]([C@H](C=C5)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)












